3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, and nitro groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorobenzohydrazide.
Condensation Reaction: The benzohydrazide is then subjected to a condensation reaction with 3-(2-cyano-4-nitrophenoxy)benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzohydrazide: A simpler analog lacking the additional functional groups.
3-(2-Cyano-4-nitrophenoxy)benzaldehyde: A precursor in the synthesis of the target compound.
Other Benzohydrazides: Compounds with similar core structures but different substituents.
Uniqueness
3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H12Cl2N4O4 |
---|---|
Molecular Weight |
455.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H12Cl2N4O4/c22-18-6-4-14(10-19(18)23)21(28)26-25-12-13-2-1-3-17(8-13)31-20-7-5-16(27(29)30)9-15(20)11-24/h1-10,12H,(H,26,28)/b25-12+ |
InChI Key |
NCMJIHFQOMXSRB-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.